4-Bromo-2-prop-2-ynyloxy-benzaldehyde
Description
4-Bromo-2-prop-2-ynyloxy-benzaldehyde (C${10}$H${7}$BrO$_{2}$, MW 255.07 g/mol) is a substituted benzaldehyde featuring a bromine atom at position 4 and a propargyl ether (prop-2-ynyloxy) group at position 2. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or participating in click chemistry via alkyne-azide cycloaddition .
Properties
Molecular Formula |
C10H7BrO2 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
4-bromo-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H7BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h1,3-4,6-7H,5H2 |
InChI Key |
JSLHZAOJNYLMKD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-prop-2-ynyloxy-benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-hydroxybenzaldehyde.
Alkylation: The hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is alkylated using propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-prop-2-ynyloxy-benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Addition: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-amino-2-(prop-2-ynyloxy)benzaldehyde.
Oxidation: 4-Bromo-2-(prop-2-ynyloxy)benzoic acid.
Reduction: 4-Bromo-2-(prop-2-ynyloxy)benzyl alcohol.
Addition: 4-Bromo-2-(prop-2-ynyloxy)benzene derivatives.
Scientific Research Applications
4-Bromo-2-prop-2-ynyloxy-benzaldehyde is used in various scientific research applications:
Chemical Probe Synthesis: It serves as a building block for synthesizing chemical probes due to its trifunctional nature, which includes a light-activated benzophenone, an alkyne tag, and an aldehyde synthetic handle.
Biological Studies: The compound can be used to modify biological targets covalently, allowing for the study of protein interactions and functions.
Medicinal Chemistry: It is used in the development of potential therapeutic agents by modifying its structure to enhance biological activity.
Material Science: The compound’s unique structural features make it useful in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-prop-2-ynyloxy-benzaldehyde involves its ability to covalently modify biological targets. When appended to a ligand or pharmacophore through its formyl linker, the compound allows for UV light-induced covalent modification of a biological target. This modification is facilitated by the alkyne tag, which can undergo click chemistry reactions with azide-functionalized molecules .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Substituent Effects on Reactivity and Properties
The reactivity and applications of substituted benzaldehydes depend heavily on the electronic and steric nature of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Brominated Benzaldehyde Derivatives
Notes:
EWG = Electron-Withdrawing Group; 2. EDG = Electron-Donating Group.
Key Observations :
- Electronic Effects : The propargyloxy group acts as a weak electron-withdrawing group due to the inductive effect of the alkyne, enhancing the aldehyde's electrophilicity compared to methoxy (EDG) or benzyloxy (EDG) analogs. This increases its susceptibility to nucleophilic attack, making it advantageous in reactions like aldol condensations .
- Steric Effects : The propargyloxy group introduces moderate steric hindrance, less than benzyloxy but more than methoxy. This balance allows reactivity without excessive steric blocking, unlike 4-(Benzyloxy)-2-bromobenzaldehyde, where the bulky benzyl group limits accessibility to the aldehyde .
- Functionalization Potential: The alkyne in the propargyloxy group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), a unique feature absent in methoxy- or hydroxy-substituted analogs. This property is critical for bioconjugation and polymer chemistry .
Physical and Chemical Properties
While direct data for this compound are scarce, comparisons with analogs suggest trends:
- Solubility : Hydroxy-substituted derivatives (e.g., 4-Bromo-2-hydroxybenzaldehyde) exhibit higher polarity and water solubility due to hydrogen bonding, whereas propargyloxy and benzyloxy analogs are more lipophilic .
- Thermal Stability : Methoxy and benzyloxy groups enhance thermal stability compared to propargyloxy, as seen in higher melting points for methoxy-substituted benzaldehydes (e.g., 2-bromo-3,4-dimethoxybenzoic acid, m.p. 203–204°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
